An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-(1-Boc-piperidin-4-yl)propionic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-Boc-piperidin-4-yl)propionic acid, a pivotal building block in contemporary pharmaceutical and chemical research. We delve into its fundamental physicochemical properties, explore its synthesis, and detail its critical applications in drug development, including its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a foundational element in peptide synthesis. This document serves as a crucial resource for scientists and researchers, offering detailed protocols, mechanistic insights, and a robust framework for the effective utilization of this compound in the laboratory.
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. 3-(1-Boc-piperidin-4-yl)propionic acid emerges as a particularly valuable derivative, combining the piperidine core with a propionic acid side chain and a tert-butyloxycarbonyl (Boc) protecting group. This trifunctional architecture provides a versatile platform for chemical elaboration, enabling its use as a linker, a spacer, and a key intermediate in the synthesis of complex bioactive molecules.
The Boc protecting group is instrumental to its utility, offering robust protection of the piperidine nitrogen under a variety of reaction conditions while being readily removable under mild acidic conditions.[1][2] This allows for selective chemical modifications at the carboxylic acid terminus without unintended reactions at the nitrogen, a critical feature for controlled, stepwise synthesis.[1][2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid is essential for its effective handling, storage, and application in synthesis.
Structural Information
The chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid is characterized by a piperidine ring substituted at the 4-position with a propionic acid group, and the piperidine nitrogen is protected by a Boc group.
Caption: Chemical structure of 3-(1-Boc-piperidin-4-yl)propionic acid.
Key Physicochemical Data
The following table summarizes the key physicochemical properties of 3-(1-Boc-piperidin-4-yl)propionic acid.
| Property | Value | Reference(s) |
| CAS Number | 157688-46-5 | [2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [2] |
| Molecular Weight | 257.33 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 99-109 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Synonyms | 4-(2-Carboxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-piperidinepropionic acid | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Manufacturing
The synthesis of 3-(1-Boc-piperidin-4-yl)propionic acid is a critical aspect of its utility. A common and efficient method involves the hydrogenation of a suitable precursor, followed by purification.
Synthetic Pathway Overview
A prevalent synthetic route involves the catalytic hydrogenation of 3-(1-(t-Butoxycarbonyl)-4-piperidylidene)propionic acid. This method is advantageous due to its high efficiency and the commercial availability of the starting material.
Caption: A typical synthetic workflow for 3-(1-Boc-piperidin-4-yl)propionic acid.
Detailed Experimental Protocol
The following protocol is based on established synthetic procedures.[3]
Materials:
-
3-(1-(t-Butoxycarbonyl)-4-piperidylidene)propionic acid
-
10% Palladium on carbon
-
Ethyl acetate (EtOAc)
-
Celite
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
A mixture of 2.1 g (8.3 mmol) of 3-(1-(t-butoxycarbonyl)-4-piperidylidene)propionic acid in 20 mL of EtOAc and 500 mg of 10% palladium on carbon is prepared in a suitable reaction vessel.[3]
-
The mixture is hydrogenated at 50 psi on a Parr shaker for 6 hours.[3]
-
Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst.[3]
-
The filter cake is washed with additional EtOAc to ensure complete recovery of the product.[3]
-
The combined filtrate is concentrated under reduced pressure to yield the title compound, 3-(1-Boc-piperidin-4-yl)propionic acid.[3] The expected yield is approximately 1.72 g (82%).[3]
Applications in Drug Discovery and Development
The unique structural features of 3-(1-Boc-piperidin-4-yl)propionic acid make it a highly sought-after building block in various areas of drug discovery.
Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[4][5] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[4][5] 3-(1-Boc-piperidin-4-yl)propionic acid is an excellent choice for incorporation into PROTAC linkers due to the rigidity imparted by the piperidine ring, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][6]
The propionic acid moiety provides a convenient handle for attachment to either the target-binding or E3 ligase-binding ligand, while the Boc-protected nitrogen allows for further chemical modifications or serves as a key interaction point within the ternary complex.
Building Block in Peptide Synthesis
In peptide synthesis, this compound serves as a non-natural amino acid analogue.[2][7] Its incorporation into peptide chains can introduce conformational constraints, enhance metabolic stability, and modulate the pharmacokinetic properties of the resulting peptide. The carboxylic acid functionality allows for standard amide bond formation using common coupling reagents, while the Boc group provides orthogonal protection of the piperidine nitrogen, which can be deprotected at a later stage for further functionalization.[2][7]
General Peptide Coupling Protocol:
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine.
-
Activation and Coupling: In a separate vessel, activate the carboxylic acid of 3-(1-Boc-piperidin-4-yl)propionic acid (typically 3-5 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Coupling Reaction: Add the activated acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
Intermediate in Pharmaceutical Synthesis
Beyond its role in PROTACs and peptides, 3-(1-Boc-piperidin-4-yl)propionic acid is a key intermediate in the synthesis of a variety of small molecule pharmaceuticals.[2][8] It is particularly valuable in the development of analgesics, anti-inflammatory drugs, and agents targeting the central nervous system, where the piperidine motif is frequently employed to achieve desired pharmacological activity.[2][8]
Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of 3-(1-Boc-piperidin-4-yl)propionic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the piperidine ring and the propionic acid chain will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbons of the Boc and carboxylic acid groups will resonate in the downfield region (around 155 and 175 ppm, respectively). The quaternary carbon of the Boc group will appear around 80 ppm, and the carbons of the piperidine and propionic acid moieties will be observed in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 258.3. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 256.3.
-
Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2][9] The loss of the carboxylic acid group (45 Da) is also a possible fragmentation pathway.
Safety and Handling
While 3-(1-Boc-piperidin-4-yl)propionic acid is not classified as a hazardous material, standard laboratory safety precautions should always be observed.
| Hazard Information | Precautionary Measures |
| Hazard Statements | Not a hazardous substance or mixture. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. |
| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Conclusion
3-(1-Boc-piperidin-4-yl)propionic acid stands out as a versatile and indispensable tool in modern drug discovery and organic synthesis. Its unique combination of a conformationally important piperidine scaffold, a readily functionalizable carboxylic acid, and a robust Boc protecting group provides chemists with a powerful building block for the construction of complex and biologically active molecules. From serving as a rigid linker in the rapidly evolving field of PROTACs to enabling the synthesis of novel peptides and small molecule therapeutics, the applications of this compound are both broad and impactful. This guide has provided a detailed technical overview, from its fundamental properties and synthesis to its diverse applications and handling, to empower researchers to fully leverage the potential of this valuable chemical entity in their scientific endeavors.
References
-
[Princeton University: SUPPLEMENTARY INFORMATION]([Link] Macmillan/files/2016/08/2016-Nature-Ni-Coupling-SI-Final.pdf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. 1-BOC-PIPERIDIN-4-YLPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
